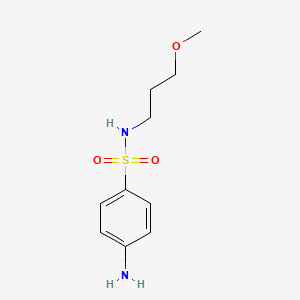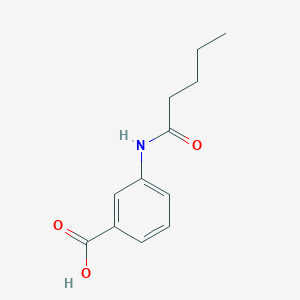![molecular formula C13H15ClN2O2 B1286110 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide CAS No. 908518-29-6](/img/structure/B1286110.png)
2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research has synthesized and evaluated new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including structures related to 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide, for their anticonvulsant activity in animal models of epilepsy. These compounds, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed notable activity in the maximal electroshock (MES) seizures model, particularly the 3-(trifluoromethyl)anilide derivatives. This highlights the compound's potential in epilepsy treatment research (Kamiński, Wiklik, & Obniska, 2015).
Antibacterial and Antifungal Activity
Another study focused on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, prepared through a series of reactions involving this compound. These compounds were evaluated for their antibacterial and antifungal activities, indicating the compound's versatility in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Synthesis of N-Substituted Derivatives
A study demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, using 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine obtained by intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This research showcases the compound's utility in creating new chemical entities for further pharmacological studies (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Anticancer Properties
Research into the design, synthesis, characterization, and evaluation of anticancer properties of novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed cytotoxicity against various cancer cell lines. This investigation highlights the potential of such compounds in cancer therapy research (Vinayak, Sudha, Lalita, & Kumar, 2014).
Mechanism of Action
As mentioned above, this compound exhibits inhibitory properties against the enzyme acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound could potentially increase the amount of acetylcholine available in the body.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSIVGXRNZEQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208617 |
Source


|
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-29-6 |
Source


|
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

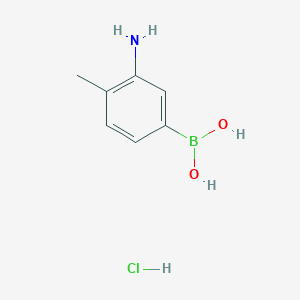

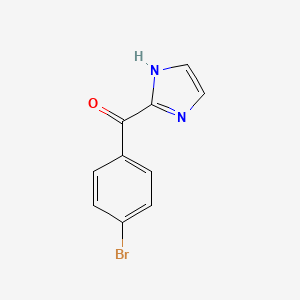
![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)


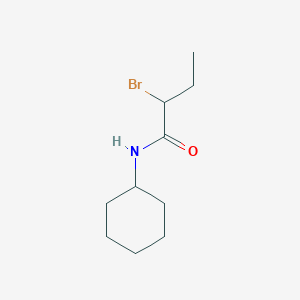
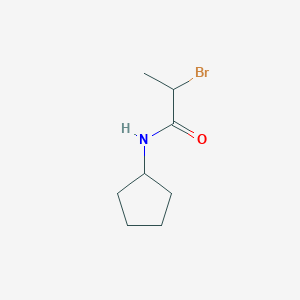

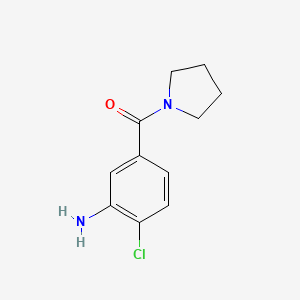
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
